molecular formula C5H13ClFNO B13397701 4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride

4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride

Cat. No.: B13397701
M. Wt: 157.61 g/mol
InChI Key: JUPPCXIRHYEIQN-UHFFFAOYSA-N
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Description

4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride is a chemical compound with the molecular formula C₅H₁₃ClFNO. It is a derivative of butanol, featuring an amino group, a fluorine atom, and a methyl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as NMR and HPLC, is essential for monitoring the reaction progress and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-fluoro-2-methylbutan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H13ClFNO

Molecular Weight

157.61 g/mol

IUPAC Name

4-amino-3-fluoro-2-methylbutan-2-ol;hydrochloride

InChI

InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H

InChI Key

JUPPCXIRHYEIQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CN)F)O.Cl

Origin of Product

United States

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